molecular formula C15H12O4 B12987399 2'-(Methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid

2'-(Methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B12987399
M. Wt: 256.25 g/mol
InChI Key: RIDUWEVNOLKOHZ-UHFFFAOYSA-N
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Description

2’-(Methoxycarbonyl)-[1,1’-biphenyl]-4-carboxylic acid is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a methoxycarbonyl group and a carboxylic acid group attached to a biphenyl structure. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(Methoxycarbonyl)-[1,1’-biphenyl]-4-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of various biphenyl derivatives.

Industrial Production Methods

In industrial settings, the production of 2’-(Methoxycarbonyl)-[1,1’-biphenyl]-4-carboxylic acid can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2’-(Methoxycarbonyl)-[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the biphenyl structure.

Scientific Research Applications

2’-(Methoxycarbonyl)-[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex biphenyl derivatives.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.

Mechanism of Action

The mechanism by which 2’-(Methoxycarbonyl)-[1,1’-biphenyl]-4-carboxylic acid exerts its effects depends on the specific application. In organic synthesis, the compound acts as a versatile intermediate that can undergo various transformations to yield desired products. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2’-(Methoxycarbonyl)-[1,1’-biphenyl]-3-carboxylic acid: Similar in structure but with the carboxylic acid group at a different position.

    4’-(Methoxycarbonyl)-[1,1’-biphenyl]-2-carboxylic acid: Another isomer with the carboxylic acid group at a different position.

    2’-(Methoxycarbonyl)-[1,1’-biphenyl]-4-methyl ester: Similar structure with a methyl ester group instead of a carboxylic acid group.

Uniqueness

2’-(Methoxycarbonyl)-[1,1’-biphenyl]-4-carboxylic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and advanced materials.

Properties

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

4-(2-methoxycarbonylphenyl)benzoic acid

InChI

InChI=1S/C15H12O4/c1-19-15(18)13-5-3-2-4-12(13)10-6-8-11(9-7-10)14(16)17/h2-9H,1H3,(H,16,17)

InChI Key

RIDUWEVNOLKOHZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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